molecular formula C14H22N2O B13806357 N-(2-(Dimethylamino)ethyl)-3-phenylbutyramide CAS No. 63224-27-1

N-(2-(Dimethylamino)ethyl)-3-phenylbutyramide

Cat. No.: B13806357
CAS No.: 63224-27-1
M. Wt: 234.34 g/mol
InChI Key: KOPLYSURUCFZLM-UHFFFAOYSA-N
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Description

N-(2-dimethylaminoethyl)-3-phenylbutanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a dimethylaminoethyl group attached to a phenylbutanamide backbone, which imparts specific chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-dimethylaminoethyl)-3-phenylbutanamide typically involves the reaction of 3-phenylbutanoic acid with N,N-dimethylaminoethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to ensure the reaction proceeds efficiently.

Industrial Production Methods

On an industrial scale, the production of N-(2-dimethylaminoethyl)-3-phenylbutanamide may involve continuous flow reactors to optimize the reaction conditions and yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-dimethylaminoethyl)-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenylbutanamide backbone.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide products with various nucleophiles.

Scientific Research Applications

N-(2-dimethylaminoethyl)-3-phenylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including its interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-dimethylaminoethyl)-3-phenylbutanamide involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, leading to modulation of their activity. The phenylbutanamide backbone may also contribute to the compound’s overall biological activity by facilitating binding to specific sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-dimethylaminoethyl)acrylamide
  • N-(2-dimethylaminoethyl)acridine-4-carboxamide
  • Bis(2-(N,N-dimethylamino)ethyl) ether

Uniqueness

N-(2-dimethylaminoethyl)-3-phenylbutanamide is unique due to its specific combination of a dimethylaminoethyl group and a phenylbutanamide backbone. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the phenyl group can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

63224-27-1

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-phenylbutanamide

InChI

InChI=1S/C14H22N2O/c1-12(13-7-5-4-6-8-13)11-14(17)15-9-10-16(2)3/h4-8,12H,9-11H2,1-3H3,(H,15,17)

InChI Key

KOPLYSURUCFZLM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NCCN(C)C)C1=CC=CC=C1

Origin of Product

United States

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